Cas no 33875-89-7 (2-(2-methoxy-5-methylphenyl)ethan-1-ol)
2-(2-methoxy-5-methylphenyl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 2-(2-methoxy-5-methylphenyl)ethanol
- 2-(2-Methoxy-5-methylphenyl)-ethanol
- 2-Methoxy-5-methyl-phenaethylalkohol
- AKOS012090674
- 1-(6-Methoxy-3-methyl-phenyl)-aethanol-(2)
- KB-162447
- 4-Methoxy-1-methyl-3-(2-hydroxy-aethyl)-benzol
- CTK8I2778
- 2-(2'-Hydroxyethyl)-4-methylanisol
- SureCN12476293
- 2-methoxy-5-methyl-phenethyl alcohol
- 2-(2-Methoxy-5-methylphenyl)-ethanol; 2-Methoxy-5-methyl-phenaethylalkohol; AKOS012090674; 1-(6-Methoxy-3-methyl-phenyl)-aethanol-(2); KB-162447; 4-Methoxy-1-methyl-3-(2-hydroxy-aethyl)-benzol; CTK8I2778; 2-(2'-Hydroxyethyl)-4-methylanisol; SureCN12476293; 2-methoxy-5-methyl-phenethyl alcohol;
- 2-(2-methoxy-5-methylphenyl)ethan-1-ol
-
- MDL: MFCD09926223
- Inchi: 1S/C10H14O2/c1-8-3-4-10(12-2)9(7-8)5-6-11/h3-4,7,11H,5-6H2,1-2H3
- InChI Key: OJVKTXHVIHRJMB-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC(C)=CC=1CCO
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
Experimental Properties
- PSA: 29.46000
- LogP: 1.53840
2-(2-methoxy-5-methylphenyl)ethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB426820-1 g |
2-Methoxy-5-methylphenethyl alcohol |
33875-89-7 | 1g |
€502.50 | 2022-03-24 | ||
| abcr | AB426820-1g |
2-Methoxy-5-methylphenethyl alcohol; . |
33875-89-7 | 1g |
€1621.70 | 2024-04-17 | ||
| Enamine | EN300-1627369-1.0g |
2-(2-methoxy-5-methylphenyl)ethan-1-ol |
33875-89-7 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-1627369-50mg |
2-(2-methoxy-5-methylphenyl)ethan-1-ol |
33875-89-7 | 50mg |
$587.0 | 2023-09-22 | ||
| Enamine | EN300-1627369-100mg |
2-(2-methoxy-5-methylphenyl)ethan-1-ol |
33875-89-7 | 100mg |
$615.0 | 2023-09-22 | ||
| Enamine | EN300-1627369-250mg |
2-(2-methoxy-5-methylphenyl)ethan-1-ol |
33875-89-7 | 250mg |
$642.0 | 2023-09-22 | ||
| Enamine | EN300-1627369-500mg |
2-(2-methoxy-5-methylphenyl)ethan-1-ol |
33875-89-7 | 500mg |
$671.0 | 2023-09-22 | ||
| Enamine | EN300-1627369-1000mg |
2-(2-methoxy-5-methylphenyl)ethan-1-ol |
33875-89-7 | 1000mg |
$699.0 | 2023-09-22 | ||
| Enamine | EN300-1627369-2500mg |
2-(2-methoxy-5-methylphenyl)ethan-1-ol |
33875-89-7 | 2500mg |
$1370.0 | 2023-09-22 | ||
| Enamine | EN300-1627369-5000mg |
2-(2-methoxy-5-methylphenyl)ethan-1-ol |
33875-89-7 | 5000mg |
$2028.0 | 2023-09-22 |
2-(2-methoxy-5-methylphenyl)ethan-1-ol Suppliers
2-(2-methoxy-5-methylphenyl)ethan-1-ol Related Literature
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
-
David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
Additional information on 2-(2-methoxy-5-methylphenyl)ethan-1-ol
Research Brief on 2-(2-Methoxy-5-methylphenyl)ethan-1-ol (CAS: 33875-89-7): Recent Advances and Applications in Chemical Biology and Medicine
2-(2-Methoxy-5-methylphenyl)ethan-1-ol (CAS: 33875-89-7) is a phenolic derivative that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its versatile applications. Recent studies have explored its potential as a precursor in the synthesis of bioactive compounds, its role in modulating biological pathways, and its pharmacological properties. This research brief aims to summarize the latest findings related to this compound, highlighting its significance in drug discovery and development.
One of the most notable advancements in the study of 2-(2-methoxy-5-methylphenyl)ethan-1-ol is its application in the synthesis of novel anti-inflammatory agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory effects on cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation. The researchers utilized molecular docking and in vitro assays to validate the compound's binding affinity and selectivity, suggesting its potential as a lead compound for developing non-steroidal anti-inflammatory drugs (NSAIDs) with reduced side effects.
In addition to its anti-inflammatory properties, 2-(2-methoxy-5-methylphenyl)ethan-1-ol has been investigated for its neuroprotective effects. A recent study in Neuropharmacology reported that this compound can attenuate oxidative stress in neuronal cells by upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase. The study employed both in vitro and in vivo models, demonstrating the compound's ability to cross the blood-brain barrier and exert protective effects against neurodegenerative conditions like Alzheimer's disease.
The pharmacokinetic profile of 2-(2-methoxy-5-methylphenyl)ethan-1-ol has also been a subject of recent research. A 2024 paper in Drug Metabolism and Disposition detailed the compound's metabolic pathways, identifying cytochrome P450 enzymes as the primary mediators of its biotransformation. The study highlighted the compound's favorable bioavailability and low toxicity, making it a promising candidate for further preclinical development.
Beyond its pharmacological applications, 2-(2-methoxy-5-methylphenyl)ethan-1-ol has shown potential in chemical biology as a probe for studying enzyme mechanisms. Researchers have utilized its structural features to design fluorescent analogs, enabling real-time monitoring of enzyme-substrate interactions. This approach has been particularly valuable in elucidating the mechanisms of phenolic compound metabolism in microbial systems.
In conclusion, 2-(2-methoxy-5-methylphenyl)ethan-1-ol (CAS: 33875-89-7) represents a multifaceted compound with significant implications for drug discovery and chemical biology. Its anti-inflammatory, neuroprotective, and pharmacokinetic properties, coupled with its utility as a research tool, underscore its importance in contemporary research. Future studies should focus on optimizing its derivatives for clinical applications and exploring its interactions with other biological targets.
33875-89-7 (2-(2-methoxy-5-methylphenyl)ethan-1-ol) Related Products
- 2503-23-3(2-Hydroxy-5-methoxybenzeneethanol)
- 14804-32-1(2-Ethylanisole)
- 7417-18-7(2-(2-Methoxyphenyl)ethanol)
- 13398-65-7(2-(2,4-dimethoxyphenyl)ethan-1-ol)
- 14534-76-0(2-(2,6-dimethoxyphenyl)ethan-1-ol)
- 7417-19-8(2-(2,5-dimethoxyphenyl)ethan-1-ol)
- 87776-77-0(2-(4-methoxy-3-methylphenyl)ethan-1-ol)
- 38439-76-8(Benzeneethanol,2,5-dimethoxy-4-methyl-)
- 22545-14-8(2-(2-ethoxyphenyl)ethan-1-ol)
- 144587-93-9(1,3-Benzenediethanol, 2-methoxy-)